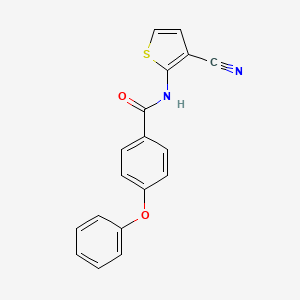

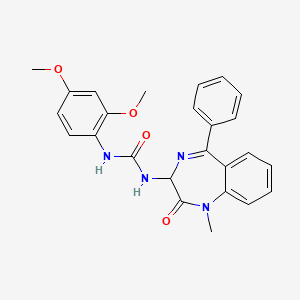

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- "N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide" is a compound synthesized from specific chemical reactions and characterized for its molecular and chemical properties.

Synthesis Analysis

- The synthesis of related compounds often involves acylation reactions and characterizations by NMR, elemental analysis, and X-ray diffraction, as seen in compounds like N-3-hydroxyphenyl-4-methoxybenzamide (Karabulut et al., 2014).

Molecular Structure Analysis

- Molecular structures are often determined using single crystal X-ray diffraction and DFT calculations. The influence of intermolecular interactions on molecular geometry is a key area of study (Karabulut et al., 2014).

Chemical Reactions and Properties

- Chemical reactions include acylation and condensation, leading to various derivatives with specific molecular configurations (Sagar et al., 2018).

Physical Properties Analysis

- Physical properties like bond lengths, bond angles, and dihedral angles are crucial. These are affected by factors like crystal packing and dimerization (Karabulut et al., 2014).

Chemical Properties Analysis

- The chemical properties can be understood through studies like density functional theory (DFT), Hirshfeld surface analysis, and molecular docking studies. These provide insights into the character of the compounds and their potential interactions (Huang et al., 2020).

Applications De Recherche Scientifique

Photodeoxygenation and Oxidation Processes

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide may find relevance in studies related to photodeoxygenation processes. For instance, research on the photolysis of dibenzothiophene sulfoxide, which results in the formation of dibenzothiophene and oxidized solvent, suggests a potential area of application for cyanothiophene derivatives in understanding the mechanisms of hydroxylation and oxidation in organic compounds (Gregory, Wan, & Jenks, 1997).

Antioxidant Properties

Cyanothiophene-based compounds demonstrate significant antioxidant properties, which could be explored for their potential in protecting against damage associated with free radicals. A study on the synthesis, antioxidant activity, and distribution of a cyanothiophene-based compound in olive oil-in-water emulsions highlights the compound's distribution and potency, emphasizing its potential application in lipid protection in biomembranes or other lipid-based systems (Losada-Barreiro, Sova, Mravljak, Saso, & Bravo-Díaz, 2020).

Nanocatalysis and Electrocatalysis

The compound's structural motif might be useful in the development of nanocatalyst or reagent-on-a-polymer systems for catalytic reactions. Research on poly(3,4-ethylenedioxythiophene) used to immobilize metal particle catalysts and reagents showcases the potential of thiophene derivatives in enhancing the catalytic activity in reactions like the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011).

Semiconductivity and Material Science

Furthermore, thiophene derivatives are significant in material science, particularly in the development of semiconductive materials. A study on the self-assembly and semiconductivity of an oligothiophene supergelator demonstrates the charge transport ability of thiophene derivatives, suggesting applications in organic electronics and photovoltaics (Pratihar, Ghosh, Stepanenko, Patwardhan, Grozema, Siebbeles, & Würthner, 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c19-12-14-10-11-23-18(14)20-17(21)13-6-8-16(9-7-13)22-15-4-2-1-3-5-15/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJAXBZXFDEACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)

![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)

![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)

![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)

![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)

![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)